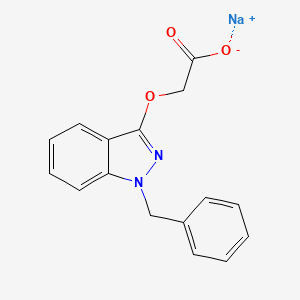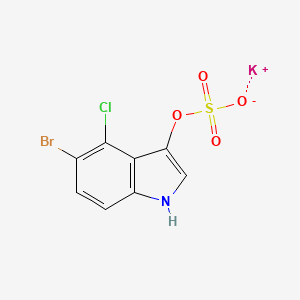![molecular formula C7H9BrN2O B1290597 2-[(5-Bromo-2-pyridinyl)amino]-1-éthanol CAS No. 911112-04-4](/img/structure/B1290597.png)
2-[(5-Bromo-2-pyridinyl)amino]-1-éthanol
Vue d'ensemble
Description
2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol is a compound that can be associated with the class of amino alcohols, which are organic compounds containing both an amine and an alcohol functional group. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are explored, which can provide insights into the properties and potential synthetic routes for 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol.
Synthesis Analysis
The synthesis of related amino alcohols has been described using various methods. For instance, the synthesis of tetrahydrobenzo[a]pyrrolizidines through an amine-induced ring-opening reaction followed by a TiCl4-catalyzed intramolecular Diels-Alder reaction is detailed . Additionally, the resolution of a structurally similar compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, through lipase-catalyzed reactions highlights the potential for enantioselective synthesis of amino alcohols . Furthermore, the preparation of enantiomerically pure (R)-1-(pyridin-3-yl)-2-aminoethanol via kinetic resolution using Candida antarctica lipase suggests a chemoenzymatic approach to synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of amino alcohols is characterized by the presence of an amine group and an alcohol group. The papers provided do not directly analyze the molecular structure of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol, but they do discuss related compounds. For example, the synthesis of pyridine-based heterocycles involves the formation of different pyridothienopyrimidine derivatives, which indicates the versatility of pyridine-containing compounds in forming complex heterocyclic structures .
Chemical Reactions Analysis
The chemical reactivity of amino alcohols can be diverse. The papers describe various reactions, such as the acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols to form pyridine and quinoline derivatives . This suggests that 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol could potentially undergo similar coupling reactions to form heterocyclic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol are not directly reported in the papers, the properties of amino alcohols generally include the ability to form hydrogen bonds due to the presence of both amine and alcohol functional groups. This can affect their solubility in water and organic solvents. The bromine atom present in the compound may also influence its reactivity, making it amenable to further substitution reactions.
Applications De Recherche Scientifique
Synthèse de dérivés de pyrazolinone
Le composé peut être utilisé dans la synthèse de dérivés de pyrazolinone, qui constituent une nouvelle classe de matériaux photochromiques organiques . Ces matériaux présentent d'excellentes propriétés de changement de couleur optique à l'état cristallin en poudre, montrant un grand potentiel pour des applications dans le stockage haute densité, la commutation de fluorescence et la bio-imagerie .
Modulation des propriétés photo-réactives
Le composé peut être utilisé pour moduler les propriétés photo-réactives de certains matériaux . Par exemple, l'introduction du groupe 5-bromopyridine en position 4 du cycle pyrazolinone a été utilisée pour préparer trois dérivés de pyrazolinone condensés d'aminothiourée présentant un changement de couleur photo-réversible à l'état cristallin en poudre .
Commutateurs moléculaires fluorescents
Le composé peut être utilisé dans la création de commutateurs moléculaires fluorescents . Les dérivés de ce composé ont montré une excellente réversibilité de fluorescence sous lumière UV et visible alternée .
Réactions de couplage croisé de Suzuki catalysées par le palladium
Le composé peut être utilisé dans les réactions de couplage croisé de Suzuki catalysées par le palladium . Il s'agit d'un type de réaction utilisé pour créer des liaisons carbone-carbone, qui sont cruciales dans la synthèse de nombreux composés organiques .
Synthèse de nouveaux dérivés de pyridine
Le composé peut être utilisé dans la synthèse de nouveaux dérivés de pyridine . Les dérivés de pyridine ont une large gamme d'applications dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .
Recherche en science des matériaux
Le composé peut être utilisé dans la recherche liée à la science des matériaux . Par exemple, il peut être utilisé dans l'étude des matériaux photochromiques, qui présentent un changement de couleur photo-induit particulier et une conversion réversible .
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The compound’s physical and chemical properties such as density (16±01 g/cm3), boiling point (3431±320 °C at 760 mmHg), and flash point (1613±251 °C) have been reported .
Propriétés
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONZIQYJELDBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

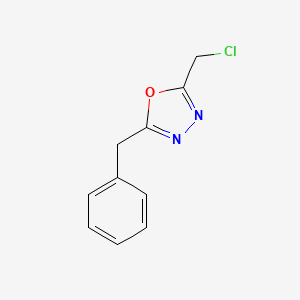


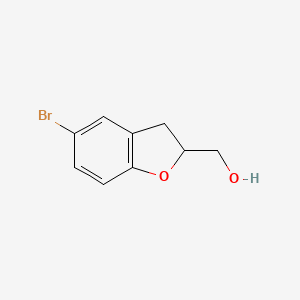
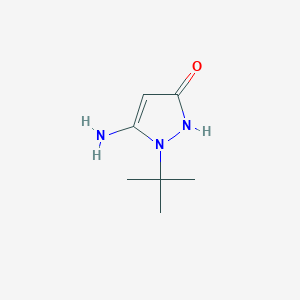
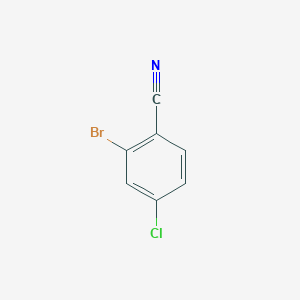

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)
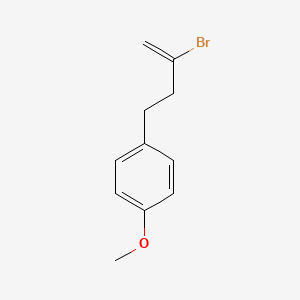
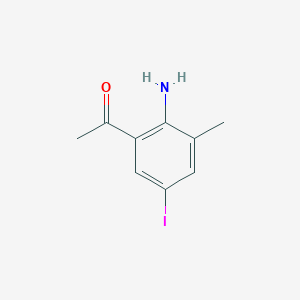
![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)

